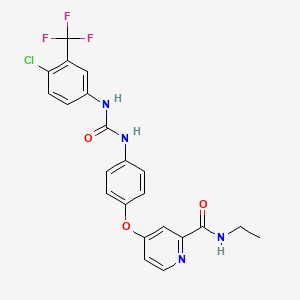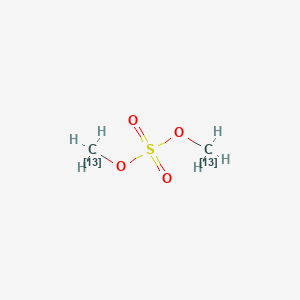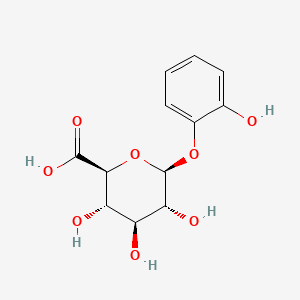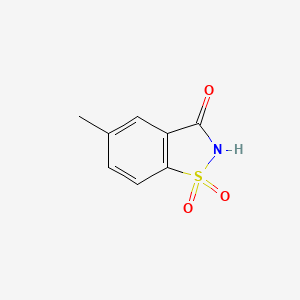
2,4,6-Trichlorobenzylidene dichloride
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2,4,6-Trichlorobenzylidene dichloride, there are related compounds that have been synthesized. For instance, an efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Wissenschaftliche Forschungsanwendungen
Synthesis of Triarylpyridines
2,4,6-Triarylpyridines, synthesized using 2,4,6-trichlorobenzylidene dichloride, are important due to their diverse biological and pharmaceutical properties. These properties include anticonvulsant, anesthetic, anti-malarial, and vasodilator characteristics, alongside uses in agro-chemicals such as pesticides, fungicides, and herbicides. Moreover, their structure relates to photosensitizers in photodynamic cancer therapy, leveraging their π-stacking ability in supramolecular chemistry (Maleki, 2015).
Environmental Impact Assessment
Studies on 2,4,6-trichlorophenol, a related compound, have focused on its environmental toxicity. Determining the predicted no-effect concentration (PNEC) for various species, especially in aquatic environments, is crucial for understanding its ecological impact. This compound is a common chemical intermediate with priority pollutant status in many countries (Jin et al., 2012).
Photocatalytic Water Treatment
The photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO is explored as a method for removing this toxic pollutant from water. This research is significant due to the compound's high toxicity and prevalence in water sources. The study investigates the effects of various parameters like ZnO doses and substrate concentration on the efficiency of the photocatalytic system (Gaya et al., 2010).
Degradation Studies
Investigating the degradation of 2,4,6-trichlorophenol is vital for understanding its environmental impact and removal. For example, catalytic ozonation using NiO/Al2O3 as a catalyst is studied for its efficiency in degrading this compound in synthetic wastewater. This research is critical for developing effective wastewater treatment methods to tackle such pollutants (Kruanak & Jarusutthirak, 2019).
Adsorption Studies
The study of adsorption characteristics of compounds like 2,4,6-trichlorophenol on materials like graphene and graphene oxide is essential for developing new methods of environmental cleanup and filtration. These studies help in understanding how different pollutants interact with various adsorbents, leading to more efficient and targeted removal strategies (Pei et al., 2013)
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(dichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZFDIPZCSOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-(dichloromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)







![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)


